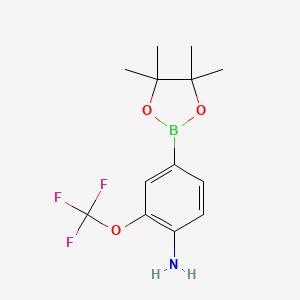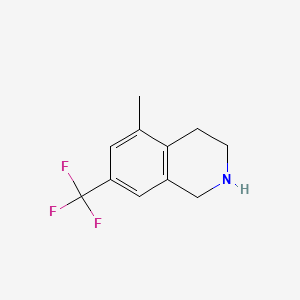
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-Me-7-TFM-THIQ) is a novel molecule that has recently gained attention due to its potential applications in the field of medicinal chemistry. It is a structural analogue of the neurotransmitter dopamine, and is known to possess a range of pharmacological activities, including the ability to modulate the activity of the dopamine and serotonin receptors. 5-Me-7-TFM-THIQ has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and Parkinson’s disease.
Aplicaciones Científicas De Investigación
Antimalarial Drug Development
The trifluoromethyl group in compounds similar to 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to enhance antimalarial activity. Researchers have synthesized derivatives with this group to investigate their efficacy against Plasmodium falciparum . These compounds interact with the parasite’s dihydroorotate dehydrogenase (Pf DHODH), an enzyme crucial for its survival .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is a valuable addition to drug molecules, providing increased metabolic stability and lipophilicity, which can improve drug activity. This has led to the development of new drug candidates for malaria treatment, utilizing the trifluoromethyl group for better efficacy .
Bioisosteric Replacement Studies
Bioisosteric replacement involves substituting atoms or groups in a molecule with others that have similar properties to improve pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group in 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline serves as a bioisostere for other functional groups in antimalarial compounds, potentially leading to new therapeutic agents .
Chemical Synthesis and Optimization
The compound’s structure is amenable to chemical modifications, allowing for the synthesis of a variety of derivatives. This flexibility is crucial for optimizing compounds for better drug-like properties, such as solubility, stability, and potency .
Drug Resistance Mitigation
The introduction of the trifluoromethyl group can help in mitigating drug resistance, a significant challenge in treating diseases like malaria. By altering the molecular structure, researchers aim to overcome resistance mechanisms and extend the efficacy of existing drugs .
Enzyme Inhibition Studies
Compounds with a trifluoromethyl group have been studied for their ability to inhibit enzymes that are vital to the survival of pathogens. This application is particularly relevant in the search for new treatments for infectious diseases .
Molecular Docking Simulations
Molecular docking studies utilize compounds like 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline to simulate interactions with biological targets. This helps in predicting binding affinities and guiding the design of more potent molecules .
Propiedades
IUPAC Name |
5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-7-4-9(11(12,13)14)5-8-6-15-3-2-10(7)8/h4-5,15H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLNMJDDBMRSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCNC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729562 |
Source


|
| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1280291-64-6 |
Source


|
| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)
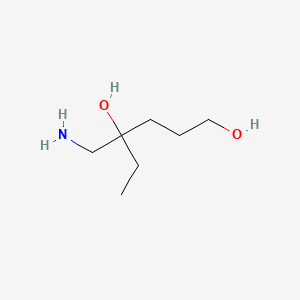
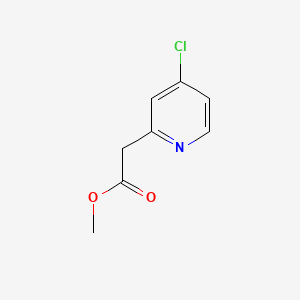
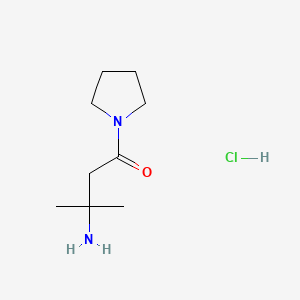
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)
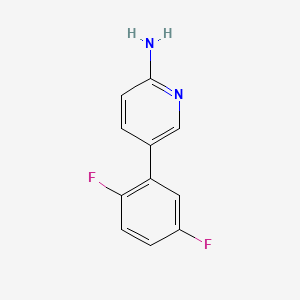
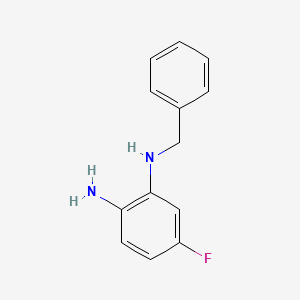
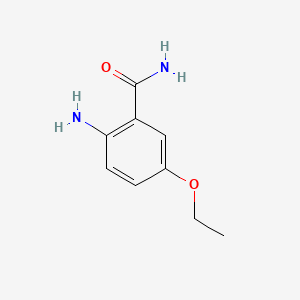
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

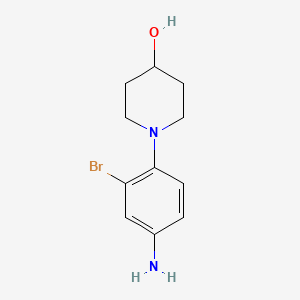
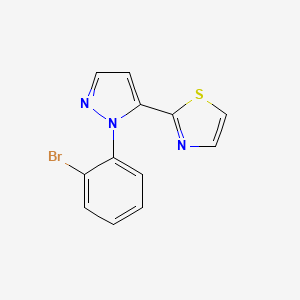
![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
